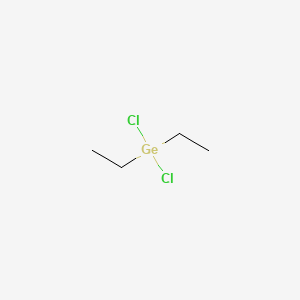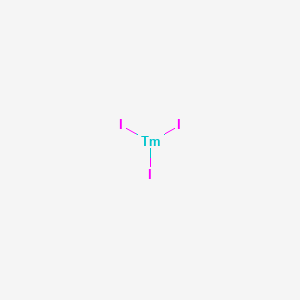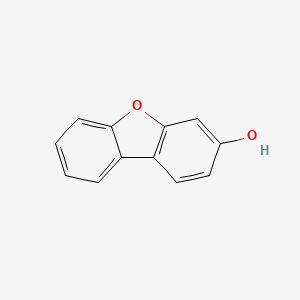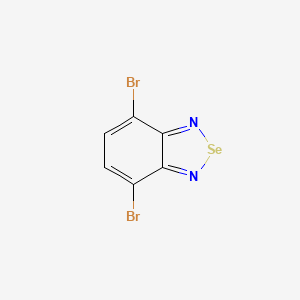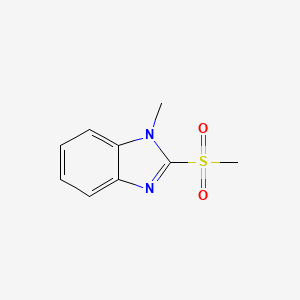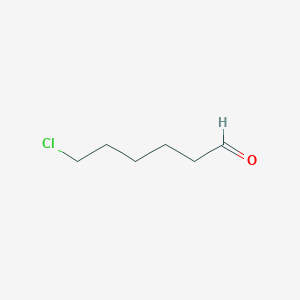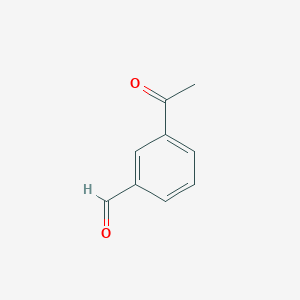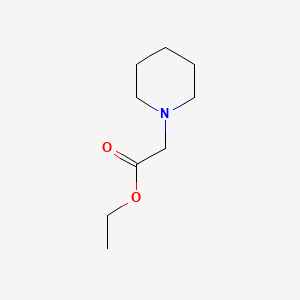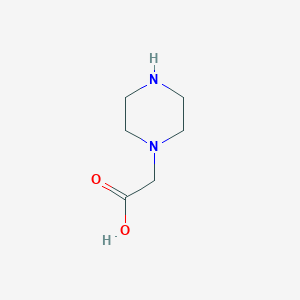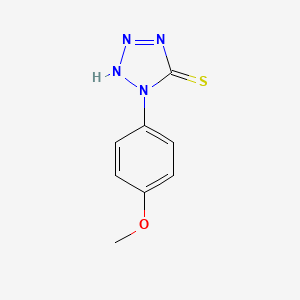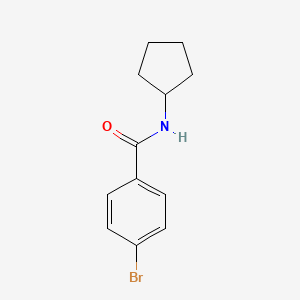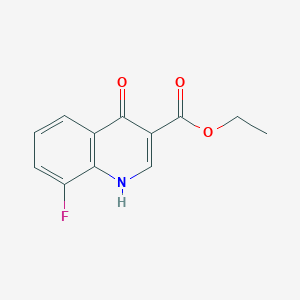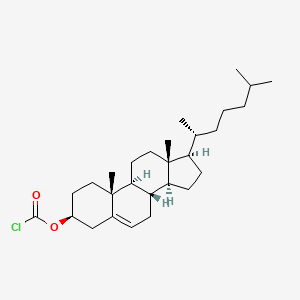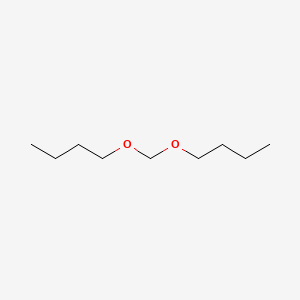
Dibutoxymethan
Übersicht
Beschreibung
Dibutoxymethane, also known as 1-(butoxymethoxy)butane, is an organic compound with the chemical formula C₉H₂₀O₂. It is an oligoether or acetal containing two butyl groups and a methylene grouping. This compound is commonly used in cosmetics as a cleansing agent or solvent and is also utilized in diesel fuel to reduce the formation of soot and nitrogen oxides .
Wissenschaftliche Forschungsanwendungen
Dibutoxymethane has several scientific research applications across various fields:
Biology: Its role as a solvent extends to biological research, where it helps in the dissolution and mixing of various biological samples.
Medicine: While not directly used as a therapeutic agent, dibutoxymethane’s solvent properties make it valuable in the formulation of certain medicinal products.
Wirkmechanismus
Target of Action
Dibutoxymethane is an oligoether or acetal containing two butyl groups and a methylene grouping . It is primarily used in cosmetics, as a cleansing agent, or solvent . The primary targets of Dibutoxymethane are soot and nitrogen oxides present in diesel fuel .
Mode of Action
The interaction of Dibutoxymethane with its targets results in a reduction in the formation of soot and nitrogen oxides when added to diesel fuel . This suggests that Dibutoxymethane interacts with these compounds and alters their chemical structure, thereby reducing their presence in the diesel fuel .
Biochemical Pathways
It is known that dibutoxymethane’s action results in a decrease in the formation of soot and nitrogen oxides . These compounds are part of the combustion process in diesel engines, suggesting that Dibutoxymethane may affect pathways related to combustion and fuel efficiency .
Pharmacokinetics
It is known that dibutoxymethane is insoluble in water , which may impact its bioavailability and distribution.
Result of Action
The primary result of Dibutoxymethane’s action is a reduction in the formation of soot and nitrogen oxides when added to diesel fuel . This suggests that Dibutoxymethane has a beneficial effect on the performance and emissions of diesel engines .
Action Environment
The action of Dibutoxymethane is influenced by the environment in which it is used. For example, its effectiveness in reducing soot and nitrogen oxides may be affected by the quality of the diesel fuel and the operating conditions of the engine . Furthermore, Dibutoxymethane is derived from corn, a renewable resource , which contributes to its classification as a green solvent .
Biochemische Analyse
Biochemical Properties
It is known that Dibutoxymethane is used in cosmetics and as a solvent, suggesting it may interact with various biomolecules
Cellular Effects
Given its use in cosmetics and as a solvent, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that Dibutoxymethane can reduce the formation of soot and nitrogen oxides when added to diesel fuel , suggesting it may have some binding interactions with biomolecules
Vorbereitungsmethoden
Dibutoxymethane can be synthesized through a condensation reaction involving formaldehyde and butanol. One method involves reacting a 30-50% formaldehyde solution with butanol in the presence of an acid catalyst, such as sulfuric acid. The reaction mixture is then subjected to distillation to separate the desired product . Industrial production methods typically follow similar synthetic routes but may involve additional purification steps to achieve higher purity levels.
Analyse Chemischer Reaktionen
Dibutoxymethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dibutoxymethane can yield butyric acid derivatives, while reduction can produce butanol derivatives .
Vergleich Mit ähnlichen Verbindungen
Dibutoxymethane is similar to other acetal compounds such as dimethoxymethane and diethoxymethane. it is unique in its specific combination of butyl groups and a methylene grouping, which imparts distinct physical and chemical properties. For instance, dimethoxymethane and diethoxymethane are commonly used in the cosmetic industry, but dibutoxymethane offers a less toxic alternative with comparable solvent capabilities .
Similar Compounds
- Dimethoxymethane
- Diethoxymethane
- Dibutyl formal
Dibutoxymethane’s unique structure and properties make it a versatile compound with a wide range of applications in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
1-(butoxymethoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-3-5-7-10-9-11-8-6-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCJOAMJPCOIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062528 | |
| Record name | Butane, 1,1'-[methylenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Butane, 1,1'-[methylenebis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2568-90-3 | |
| Record name | Dibutoxymethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutoxymethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBUTOXYMETHANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,1'-[methylenebis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,1'-[methylenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[methylenebis(oxy)]dibutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTOXYMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5WWR58LDU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


